1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol
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Overview
Description
1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a dihydroindenol framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding nitrile compound using hydrogenation techniques. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may modulate enzymatic activities and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
S-pregabalin: (S)-3-(Aminomethyl)-5-methylhexanoic acid, an anticonvulsant drug used for the treatment of neuropathic pain and epilepsy.
Milnacipran: A serotonin-norepinephrine reuptake inhibitor used for the treatment of fibromyalgia and major depressive disorder.
Uniqueness: 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydroindenol framework provides a rigid and stable structure, while the aminomethyl group offers versatility in chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
1-(aminomethyl)-3-methyl-2,3-dihydroinden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(13,7-12)10-5-3-2-4-9(8)10/h2-5,8,13H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGRIOPCCXHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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